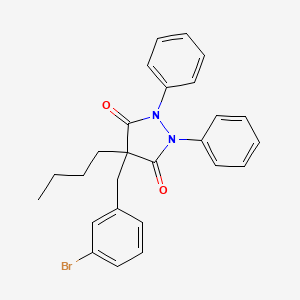
4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione
Vue d'ensemble
Description
4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, also known as UTL-5g, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazolidinediones, which have been known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It has also been shown to inhibit the activation of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in inflamed tissues, which are known to contribute to tissue damage and inflammation. It has also been shown to reduce the levels of prostaglandins, which are important mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione is its high potency and specificity. It has been shown to have potent anti-inflammatory and anti-cancer effects at low concentrations, which makes it an attractive candidate for further research. Another advantage is its high yield and easy synthesis method, which makes it readily available for laboratory experiments.
One of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life in the body, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione. One area of interest is the development of more potent and selective analogs of this compound that can be used for specific applications. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Applications De Recherche Scientifique
4-(3-bromobenzyl)-4-butyl-1,2-diphenyl-3,5-pyrazolidinedione has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Several studies have shown that this compound has potent anti-inflammatory effects in various animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the infiltration of inflammatory cells into the affected tissues.
Another area of interest is the potential use of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O2/c1-2-3-17-26(19-20-11-10-12-21(27)18-20)24(30)28(22-13-6-4-7-14-22)29(25(26)31)23-15-8-5-9-16-23/h4-16,18H,2-3,17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHSYJIHYHRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-5-(4-methylbenzoyl)-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3988135.png)
![1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988142.png)
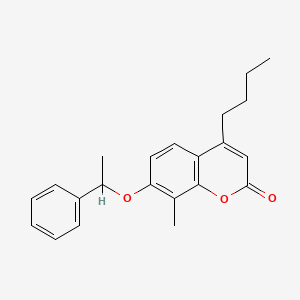
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988157.png)
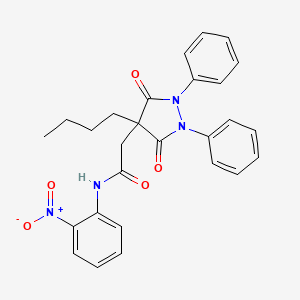
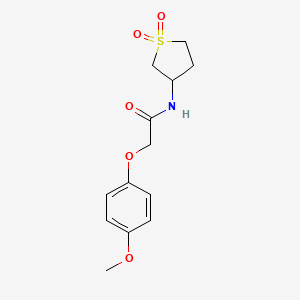
![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988177.png)
![4-chloro-3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988180.png)
![4-{[3-(diethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988187.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988206.png)
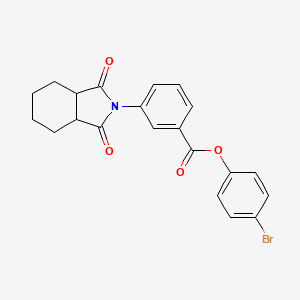
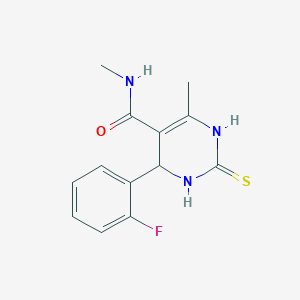
![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3988239.png)